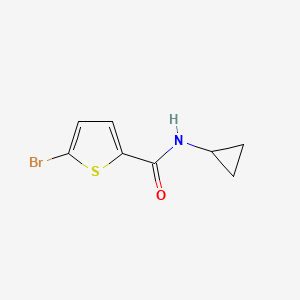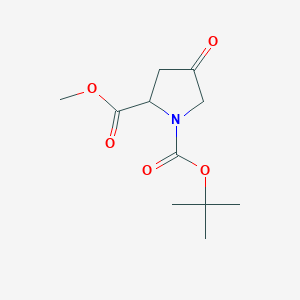
3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a derivative of benzoxazinone, which is a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been studied for their potential in medical applications, such as inhibitors of immune complex-induced inflammation .
Synthesis Analysis
The synthesis of related compounds, such as 3-(benzothiazol-2-yl)-3-oxopropanenitrile, has been reported using two convenient routes. One involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride, and the other by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods could potentially be adapted for the synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone ring system. The activity of these compounds is influenced by the substituents attached to this core structure. For instance, the presence of a hydrazino group attached to the propanenitrile moiety has been shown to be essential for the anti-inflammatory activity of these compounds . The electronic properties of the substituents can significantly affect the biological activity of the molecule.
Chemical Reactions Analysis
The reactivity of benzoxazinone derivatives can be quite versatile. For example, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . This indicates that the 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile could also participate in similar chemical reactions, potentially leading to a variety of biologically active molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile are not directly reported in the provided papers, we can infer that the compound is likely to be polar due to the presence of the nitrile group and may have moderate solubility in organic solvents. The presence of the oxo group could also affect its reactivity, making it susceptible to nucleophilic attacks .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
The compound 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile and its derivatives have shown significant potential in antimicrobial and antioxidant applications. A study by Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes, exhibiting promising results in in vitro antimicrobial and antioxidant studies (Sonia et al., 2013).
Biological Activity Against Bacterial Strains
Further exploration of biological activities was done by Hachama et al. (2013), where novel benzoxazin derivatives were synthesized and tested against various bacterial strains, showing moderate activity, particularly against Candida albicans (Hachama et al., 2013).
Corrosion Inhibition
A distinct application in the field of material science was identified by Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, and Hammouti (2016), who synthesized a benzoxazin derivative for corrosion inhibition in carbon steel, demonstrating significant efficiency (Hachama et al., 2016).
Antibacterial Activity of Analogues
In the realm of drug discovery, Kadian, Maste, and Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains, indicating a potential for pharmaceutical development (Kadian et al., 2012).
Polybenzoxazine Synthesis
The chemical versatility of this compound extends to polymer chemistry, as demonstrated by Qi, Ren, Pan, Zhuang, Huang, and Du (2009), who synthesized polybenzoxazine with a phenylnitrile functional group, enhancing thermal stability and dynamic mechanical properties (Qi et al., 2009).
Propriétés
IUPAC Name |
3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGFLHUNYLAOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403935 |
Source


|
| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
CAS RN |
351003-19-5 |
Source


|
| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)





![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)





